1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)-
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Overview
Description
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- is a complex organic compound that belongs to the class of indanols. Indanols are characterized by their indane backbone, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. This particular compound is notable for its unique chemical structure, which includes a dimethylamino group and a benzoate ester, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- typically involves several steps:
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Synthetic Routes and Reaction Conditions
- The initial step often involves the formation of the indanol backbone through cyclization reactions.
- The introduction of the dimethylamino group can be achieved via nucleophilic substitution reactions using dimethylamine.
- The benzoate ester is typically formed through esterification reactions involving benzoic acid and the hydroxyl group of the indanol.
- The final hydrochloride salt is obtained by treating the compound with hydrochloric acid.
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Industrial Production Methods
- Industrial production may involve the use of catalysts to enhance reaction rates and yields.
- Large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- undergoes various chemical reactions:
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Types of Reactions
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
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Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
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Major Products
- Oxidation products include ketones and carboxylic acids.
- Reduction products include alcohols and amines.
- Substitution reactions yield various substituted indanols.
Scientific Research Applications
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to changes in cellular functions and responses.
Comparison with Similar Compounds
1-Indanol, 2-dimethylamino-, benzoate, hydrochloride, (Z)- can be compared with other similar compounds:
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Similar Compounds
- 1-Indanol
- 2-Dimethylaminoethanol
- Benzoic acid esters
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Uniqueness
- The combination of the indanol backbone with the dimethylamino group and benzoate ester makes this compound unique.
- Its specific chemical structure imparts distinct physical and chemical properties, differentiating it from other similar compounds.
Properties
CAS No. |
39787-52-5 |
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Molecular Formula |
C18H20ClNO2 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
[(1R,2S)-2-(dimethylamino)-2,3-dihydro-1H-inden-1-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C18H19NO2.ClH/c1-19(2)16-12-14-10-6-7-11-15(14)17(16)21-18(20)13-8-4-3-5-9-13;/h3-11,16-17H,12H2,1-2H3;1H/t16-,17+;/m0./s1 |
InChI Key |
BKIUZYZVPOAATP-MCJVGQIASA-N |
Isomeric SMILES |
CN(C)[C@H]1CC2=CC=CC=C2[C@H]1OC(=O)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN(C)C1CC2=CC=CC=C2C1OC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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